Product packaging for 4-[(6-Methylpyrazin-2-yl)oxy]benzylamine(Cat. No.:CAS No. 926921-67-7)

4-[(6-Methylpyrazin-2-yl)oxy]benzylamine

Cat. No.: B1604009
CAS No.: 926921-67-7
M. Wt: 215.25 g/mol
InChI Key: JNWHMYUBZLJKJT-UHFFFAOYSA-N
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Description

4-[(6-Methylpyrazin-2-yl)oxy]benzylamine (CAS RN 926921-67-7 ) is a high-value benzylamine derivative with a molecular formula of C12H13N3O and a molecular weight of 215.25 g/mol . This compound features a benzylamine scaffold linked via an ether bridge to a 6-methylpyrazine ring, a heteroaromatic system known for its hydrogen-bonding capabilities and significant role in medicinal chemistry . The molecular structure makes it a versatile chemical building block, primarily used in scientific research for the synthesis of more complex organic molecules and for exploration in biological studies . As a key intermediate, this compound is ideal for constructing targeted libraries for drug discovery. Its amine group serves as a handle for further functionalization through amidation or reductive amination, while the pyrazinyloxy moiety can influence the pharmacokinetic properties of resulting molecules. For optimal stability and long-term storage, it is recommended to store this product at -20°C . Please note : This product is sold as a reference standard and chemical intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13N3O B1604009 4-[(6-Methylpyrazin-2-yl)oxy]benzylamine CAS No. 926921-67-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(6-methylpyrazin-2-yl)oxyphenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-9-7-14-8-12(15-9)16-11-4-2-10(6-13)3-5-11/h2-5,7-8H,6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWHMYUBZLJKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640398
Record name 1-{4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanamine
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URL https://comptox.epa.gov/dashboard/DTXSID90640398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926921-67-7
Record name 4-[(6-Methyl-2-pyrazinyl)oxy]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926921-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 4 6 Methylpyrazin 2 Yl Oxy Benzylamine

Strategies for the Synthesis of 4-[(6-Methylpyrazin-2-yl)oxy]benzylamine

The construction of this compound involves the formation of a critical ether linkage between a pyrazine (B50134) ring and a phenyl group, along with the presence of a benzylamine (B48309) moiety. The two most common retrosynthetic disconnections lead to either aminodehalogenation/nucleophilic aromatic substitution (SNAr) pathways or reductive amination strategies.

A primary strategy for synthesizing the core structure of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This method typically utilizes a halogenated pyrazine as an electrophile and a substituted phenol (B47542) as a nucleophile.

The key reaction involves the condensation of 2-chloro-6-methylpyrazine (B130241) with 4-cyanophenol or 4-hydroxybenzonitrile (B152051) in the presence of a base, such as potassium carbonate, to form the intermediate 4-[(6-methylpyrazin-2-yl)oxy]benzonitrile. The nitrile group is then subsequently reduced to the primary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield the final product.

An alternative, though less direct, SNAr approach involves reacting 2-chloro-6-methylpyrazine with a protected benzyl (B1604629) alcohol, such as 4-(azidomethyl)phenol. After the formation of the ether linkage, the azide (B81097) can be reduced to the primary amine. This multi-step process allows for orthogonal protecting group strategies in more complex syntheses. The conditions for such SNAr reactions often require heating in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). nih.gov

Table 1: Representative Aminodehalogenation/SNAr Synthesis

Step Reactant 1 Reactant 2 Key Reagents Intermediate/Product
1 2-Chloro-6-methylpyrazine 4-Hydroxybenzonitrile K₂CO₃, DMF 4-[(6-Methylpyrazin-2-yl)oxy]benzonitrile

Reductive amination provides an alternative and convergent route to this compound. This pathway begins with the synthesis of the key aldehyde intermediate, 4-[(6-methylpyrazin-2-yl)oxy]benzaldehyde. This aldehyde can be prepared via an SNAr reaction between 2-chloro-6-methylpyrazine and 4-hydroxybenzaldehyde.

Once the aldehyde is obtained, it is reacted with an ammonia (B1221849) source, such as aqueous ammonia or ammonium (B1175870) acetate, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. chemicalbook.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. nih.govresearchgate.net This method is particularly useful as it avoids the handling of more hazardous reagents like nitriles and azides.

Table 2: Reductive Amination Synthesis Pathway

Step Reactant 1 Reactant 2 Key Reagents Intermediate/Product
1 2-Chloro-6-methylpyrazine 4-Hydroxybenzaldehyde Base (e.g., K₂CO₃) 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde

Several chemical suppliers offer custom synthesis of this compound and its derivatives, indicating established, scalable synthetic routes. chemicalregister.com Process optimization focuses on improving yield, purity, cost-effectiveness, and environmental footprint.

Key considerations in process optimization include:

Catalyst and Solvent Selection: Research into related pyrazine syntheses highlights the use of palladium-catalyzed cross-coupling reactions as an alternative to traditional SNAr, which can sometimes offer milder conditions and higher yields. nih.gov Furthermore, the development of "green" synthesis methods, such as using biocatalysts like Lipozyme® TL IM in environmentally benign solvents like tert-amyl alcohol, is an area of active research for related amide bond formations and could be adapted for precursor synthesis. nih.gov

Reaction Conditions: Optimization of temperature, reaction time, and molar ratios of reactants is crucial. For instance, microwave-assisted synthesis has been shown to accelerate SN2 reactions in related heterocyclic systems, potentially reducing reaction times from hours to minutes. nih.gov

Purification: The choice of purification method (e.g., column chromatography vs. recrystallization) significantly impacts process efficiency and scalability. Developing conditions that lead to direct precipitation of a high-purity product is a primary goal in process chemistry.

Synthesis of Related Pyrazine-Containing Benzylamines and Ethers

The synthetic methodologies used for this compound are versatile and can be adapted to produce a wide array of structurally related analogs, including positional isomers and N-substituted derivatives.

The synthesis of positional isomers is readily achieved by selecting appropriately substituted starting materials.

Pyrazine Ring Isomers: To synthesize the 5-methyl isomer, 2-chloro-5-methylpyrazine (B1367138) would be used in place of 2-chloro-6-methylpyrazine. The synthesis of 3,5-disubstituted-2-hydroxypyrazines has been a subject of study, providing routes to other precursor pyrazinols. gla.ac.uk

Benzylamine Ring Isomers: To alter the substitution on the benzylamine ring, one can start with 3-hydroxybenzonitrile or 2-hydroxybenzonitrile (B42573) to yield the corresponding meta- and ortho-isomers of the final product. The synthesis of various 2,6-disubstituted benzylamines has been explored to create specific inhibitors of biological targets. nih.gov

Ether Linkage Analogs: Instead of an ether linkage, related structures can be synthesized. For example, Suzuki coupling reactions using a boronic acid derivative can create a direct C-C bond between the pyrazine and phenyl rings. nih.gov

The synthesis of a library of N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives demonstrates the modularity of these synthetic approaches, where various amines are used to displace a chloro group on the pyrazine ring to build chemical diversity. nih.gov

The primary amine of this compound is a versatile functional handle for further derivatization, most commonly through N-alkylation or N-acylation.

Reductive Amination: The most common method for preparing N-alkylated derivatives is through a second reductive amination. Reacting the primary amine with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride yields the corresponding secondary or tertiary amine. nih.govnih.gov This allows for the introduction of a wide variety of alkyl and aryl groups.

Direct Alkylation: Secondary amines can also be formed through direct alkylation with an alkyl halide (e.g., an alkyl iodide or bromide). nih.gov This reaction is typically carried out in the presence of a non-nucleophilic base like cesium carbonate or diisopropylethylamine (DIPEA) to neutralize the acid formed. chemrxiv.org Care must be taken to control reaction conditions to avoid over-alkylation to the quaternary ammonium salt.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270) readily forms the corresponding amide. nih.gov

Other Modifications: More advanced methods for amine modification include reactions with nitrosoarenes to form hydrazones or application in one-pot syntheses of triazoles. researchgate.net The general chemistry of pyrazines also includes N-substitution at the ring nitrogens to form pyrazinium salts, although this is less common for benzylamine derivatives. researchgate.net

Table 3: Common Amine Derivatization Reactions

Reaction Type Reagent(s) Product Type
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃ Secondary or Tertiary Amine
Direct Alkylation Alkyl Halide, Base (e.g., Cs₂CO₃) Secondary or Tertiary Amine

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
N-Methyl-4-[(6-methylpyrazin-2-yl)oxy]benzylamine
2-Chloro-6-methylpyrazine
4-Hydroxybenzylamine
4-(Benzyloxy)benzylamine
4-Hydroxybenzonitrile
4-Cyanophenol
4-[(6-Methylpyrazin-2-yl)oxy]benzonitrile
4-(Azidomethyl)phenol
4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde
4-Hydroxybenzaldehyde
2-Chloro-5-methylpyrazine
3-Hydroxybenzylamine
3-Hydroxybenzonitrile
2-Hydroxybenzonitrile
N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide
Lithium aluminum hydride
Sodium borohydride
Sodium cyanoborohydride
Sodium triacetoxyborohydride
Potassium carbonate
Cesium carbonate
Diisopropylethylamine
Triethylamine
Dimethylformamide (DMF)
Dimethyl sulfoxide (DMSO)
tert-Amyl alcohol

Utility of Benzyloxybenzaldehyde Derivatives in Synthesis

Benzyloxybenzaldehyde derivatives are versatile intermediates in organic synthesis, valued for their dual reactivity. The aldehyde group can undergo a wide range of transformations, such as oxidation, reduction, and condensation reactions, while the benzyloxy group serves as a stable protecting group for a phenol, which can be cleaved under specific conditions. Research has demonstrated their utility in constructing complex molecular architectures.

A notable application is in the synthesis of compounds with potential biological activity. For instance, a series of benzyloxybenzaldehyde derivatives were prepared and evaluated for their anticancer properties against the HL-60 cell line. rsc.org Compounds such as 2-(benzyloxy)benzaldehyde (B185962) and its substituted analogs demonstrated significant activity, inducing apoptosis and cell cycle arrest at the G2/M phase. rsc.org One of the most potent compounds identified was 2-[(3-methoxybenzyl)oxy]benzaldehyde. rsc.org

Furthermore, these derivatives are key building blocks for inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family implicated in cancer cell survival. Based on a scaffold of (benzyloxy)benzene, compounds were designed and synthesized as selective inhibitors of the ALDH1A3 isoform. osti.gov Two benzyloxybenzaldehyde compounds, in particular, were identified as potent and selective inhibitors with IC50 values in the low micromolar and sub-micromolar range. osti.gov

The synthetic utility of these intermediates is broad, as highlighted in the table below, which summarizes various applications reported in the literature.

Benzyloxybenzaldehyde DerivativeSynthetic ApplicationReference
3-BenzyloxybenzaldehydeSynthesis of silybin (B1146174) analogs (anticancer agents) nih.gov
3-BenzyloxybenzaldehydePreparation of porphyrin and BODIPY derivatives (fluorescent applications) nih.gov
2-(Benzyloxy)benzaldehydeSynthesis of potential anticancer agents rsc.org
4-(Benzyloxy)benzylamineSynthesis of N-(4-benzyloxy)-4-aminoquinolines (antimycobacterial evaluation) beilstein-journals.org
Benzyloxybenzaldehyde ScaffoldDesign of selective ALDH1A3 inhibitors osti.gov

These examples underscore the strategic importance of benzyloxybenzaldehyde derivatives as precursors in the assembly of diverse and complex target molecules.

Advanced Synthetic Transformations and Reaction Pathways

The construction of the this compound core and its analogs involves several advanced synthetic strategies. These include metal-catalyzed reactions to form key bonds and methods to functionalize the heterocyclic pyrazine ring.

Metal-Catalyzed Coupling Reactions in Pyrazine-Benzylamine Synthesis

The formation of the crucial aryl ether bond in this compound can be approached through several modern synthetic methods. While classical methods exist, metal-catalyzed cross-coupling reactions offer mild and efficient alternatives. The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds, and its principles have been extended to form carbon-oxygen bonds. wikipedia.orgorganic-chemistry.org This C-O coupling reaction would typically involve reacting an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand.

However, for electron-deficient heterocycles like pyrazine, an alternative pathway, Nucleophilic Aromatic Substitution (SNAr), is often highly effective and may not require a metal catalyst. wikipedia.orglibretexts.org The pyrazine ring, being electron-poor, is activated towards attack by nucleophiles. wikipedia.org The synthesis of the target molecule likely proceeds via the reaction of a halopyrazine, such as 2-chloro-6-methylpyrazine, with a protected benzylamine derivative like 4-hydroxybenzylamine. The phenoxide, generated in situ with a base, acts as the nucleophile, displacing the halide on the pyrazine ring to form the ether linkage.

While SNAr is a primary route, metal-catalyzed couplings remain a powerful tool for pyrazine functionalization, especially for forming carbon-carbon bonds. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Kumada-Corriu couplings are frequently used to introduce aryl or alkyl substituents onto the pyrazine core. mdpi.com For example, a Suzuki-Miyaura coupling between 2,5-dibromopyrazine (B1339098) and a borylated indole (B1671886) was used to synthesize the bisindole alkaloid Alocasin A. mdpi.com Similarly, a nickel-catalyzed Kumada–Corriu cross-coupling was effectively used to couple an alkyl Grignard reagent to a chloropyrazine intermediate. mdpi.com

Coupling ReactionCatalyst/ReagentsBond FormedApplication in Heterocycle SynthesisReference
Suzuki-Miyaura CouplingPd(PPh₃)₄C-CCoupling of 2,5-dibromopyrazine with 3-borylindole mdpi.com
Kumada–Corriu CouplingNickel CatalystC-CCoupling of 2-chloropyrazine (B57796) with an alkyl Grignard reagent mdpi.com
Buchwald-Hartwig AminationPalladium Catalyst, Ligand, BaseC-NGeneral synthesis of aryl amines from aryl halides wikipedia.orgacsgcipr.org
Buchwald-Hartwig C-O CouplingPalladium Catalyst, Ligand, BaseC-OSynthesis of aryl ethers from aryl halides and alcohols wikipedia.org
Nucleophilic Aromatic Substitution (SNAr)Base (e.g., K₂CO₃, NaOH)C-O or C-NReaction of 2-halopyrazines with phenols or amines wikipedia.orglibretexts.org

Pyrazine Ring Functionalization and Reactivity

The pyrazine ring is a 1,4-diazine, an electron-deficient heteroaromatic system. This electronic nature dictates its reactivity, making it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack. medkoo.comorganic-chemistry.org Functionalization of the pyrazine ring is crucial for creating analogs of this compound and exploring structure-activity relationships.

Direct functionalization of the pyrazine ring can be achieved through several methods:

Nucleophilic Aromatic Substitution (SNAr): As mentioned, halopyrazines are excellent substrates for SNAr reactions. Halogens at the 2-, 3-, 5-, or 6-positions can be displaced by a variety of nucleophiles, including alkoxides, thiolates, and amines, providing a direct route to substituted pyrazines. wikipedia.orglibretexts.org

Metal-Catalyzed Cross-Coupling: Reactions like Suzuki, Stille, and Sonogashira couplings are powerful methods for introducing carbon-based substituents onto a pre-functionalized pyrazine ring (e.g., a halopyrazine). mdpi.com This allows for the attachment of aryl, heteroaryl, and alkyl groups.

C-H Functionalization: More recent methods focus on the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. Iron-catalyzed C-H arylation has been used to directly couple arenes to pyrazines. mdpi.com

Oxidation and Reduction: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. This modification alters the ring's reactivity, facilitating certain substitutions. The ring can also be reduced to form piperazines. nih.gov

The reactivity of the pyrazine core allows for a diverse range of modifications, enabling the synthesis of a wide library of derivatives for various research applications. nih.gov

Formation of Condensed Heterocyclic Systems from Benzylamine Precursors

The benzylamine moiety is not merely a passive component of the target molecule; its primary amine group is a reactive handle for constructing more complex, condensed heterocyclic systems. This transformation is a common strategy in medicinal chemistry to access novel scaffolds. nih.gov

One prominent example is the synthesis of dihydroquinazolines. The process can involve the sequential N-functionalization of a starting material like 2-aminobenzylamine, followed by a cyclodehydration step to form the fused ring system. beilstein-journals.orgnih.gov The initial step often involves an SNAr reaction or an N-acylation, where the benzylamine nitrogen acts as the nucleophile. beilstein-journals.org The subsequent intramolecular cyclization, sometimes assisted by microwave irradiation, forges the new heterocyclic ring. beilstein-journals.org

Benzylamine and its derivatives are also precursors to N-heterocyclic carbenes (NHCs), which are important ligands in organometallic catalysis. For example, 1,3-dibenzylimidazolium salts can be prepared from the condensation of glyoxal, benzylamine, and paraformaldehyde. organic-chemistry.org

Furthermore, benzylamine derivatives are key intermediates in the synthesis of complex drugs. For instance, 3-chloro-4-methoxybenzylamine is a crucial intermediate in the synthesis of Avanafil, a drug used for erectile dysfunction. nus.edu.sg In the synthesis of Avanafil, the benzylamine nitrogen acts as a nucleophile, displacing a chlorine atom on a pyrimidine (B1678525) ring, which ultimately becomes part of a larger, condensed pyrrolo[3,2-d]pyrimidine-based structure. medkoo.comnus.edu.sg

Medicinal Chemistry and Drug Discovery Applications of 4 6 Methylpyrazin 2 Yl Oxy Benzylamine and Its Analogues

Role as a Chemical Scaffold in Drug Design

The pyrazine-benzylamine core of 4-[(6-methylpyrazin-2-yl)oxy]benzylamine is a recognized "privileged structure" in medicinal chemistry. Such frameworks are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug design.

Analogue-based drug discovery is a strategy that involves synthesizing and screening compounds that are structurally similar to a known active molecule. This approach is central to the exploration of derivatives of this compound. The development of novel analogues of pyrazinamide (B1679903) (PZA), a first-line anti-tuberculosis drug, exemplifies this process. ijpsjournal.comnih.govbohrium.comnewtbdrugs.org Researchers systematically modify the core pyrazine (B50134) structure to enhance efficacy, overcome drug resistance, and improve pharmacological profiles. ijpsjournal.com These structural modifications, including the introduction of different side chains and heterocyclic groups, have successfully enhanced the anti-mycobacterial properties of the resulting derivatives. ijpsjournal.com This established success with a related pyrazine scaffold underscores the potential of applying similar analogue-based strategies to this compound to discover new chemical entities (NCEs) for various diseases. bohrium.com

The pyrazine ring is a key component in numerous biologically active compounds, including vitamins and approved pharmaceuticals. lifechemicals.com Its inclusion in drug candidates is a strategic decision, as the two nitrogen atoms can form hydrogen bonds and participate in metal coordination, enhancing target binding. nih.govnih.gov The pyrazine nucleus is found in several clinically used drugs, such as the anti-tuberculosis agent Pyrazinamide, the antiviral Favipiravir, and the diuretic Amiloride. ijpsjournal.comlifechemicals.com

The benzylamine (B48309) portion of the scaffold is also frequently utilized in the synthesis of bioactive compounds. For instance, benzylamines have been reacted with pyrazine esters to create libraries of pyrazinamide derivatives. nih.gov Specifically, aminodehalogenation reactions using substituted benzylamines have been employed to synthesize 3-benzylaminopyrazine-2-carboxamides with demonstrated antimycobacterial activity. The combination of the pyrazine and benzylamine motifs within a single scaffold, as seen in this compound, thus provides a rich platform for generating diverse molecules with the potential for a wide range of pharmacological activities.

Derivatization for Lead Compound Identification and Optimization

Once a promising scaffold is identified, medicinal chemists engage in derivatization to identify and optimize lead compounds with enhanced potency, selectivity, and drug-like properties.

The synthesis of novel derivatives from a core scaffold is a cornerstone of medicinal chemistry. For pyrazine-based compounds, several synthetic routes are employed to create libraries of new molecules. A common strategy involves the nucleophilic substitution of a leaving group, such as a chlorine atom, on the pyrazine ring. For example, a library of N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives was created by reacting a key chloropyrazine intermediate with various amines. nih.gov This approach, along with palladium-catalyzed cross-coupling reactions, allows for the efficient generation of a diverse set of compounds. nih.gov

Another established method involves the reaction of pyrazine-2-carboxylic acids with amines, facilitated by coupling reagents, to form amides. researchgate.netrjpbcs.com This has been used to produce pyrazinamide analogues from various aliphatic and aromatic amines. researchgate.net Continuous-flow systems have also been developed for a greener and more efficient synthesis of pyrazinamide derivatives from pyrazine esters and amines, including benzylamines. nih.gov These synthetic methodologies are directly applicable to the this compound scaffold for creating extensive libraries for high-throughput screening.

Modifying the substituents on a parent scaffold has a profound impact on its "drug-likeness"—a qualitative concept that encompasses physicochemical properties, pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), and toxicity. youtube.comyoutube.com Key properties evaluated include lipophilicity (logP), water solubility, molecular weight, and polar surface area. youtube.comnih.gov

Potential Therapeutic Areas based on Structural Precedents

The pyrazine scaffold is associated with a broad spectrum of biological activities, suggesting diverse therapeutic possibilities for analogues of this compound.

Pyrazine-containing compounds have been extensively investigated and developed for a variety of diseases. nih.gov The most prominent example is Pyrazinamide, a cornerstone drug for treating tuberculosis. ijpsjournal.comnih.gov This has spurred the development of numerous pyrazinamide analogues to combat drug-resistant strains. bohrium.comnewtbdrugs.org

Beyond infectious diseases, pyrazine derivatives have shown significant promise in oncology. They have been explored as kinase inhibitors, which are crucial for regulating cell signaling pathways involved in cancer cell proliferation and survival. tandfonline.com For instance, 2,6-disubstituted pyrazines have been identified as potent inhibitors of Casein Kinase 2 (CSNK2A), a target for antiviral and cancer therapies. nih.gov Other derivatives have exhibited cytotoxic effects against various cancer cell lines, including lung, breast, and colon cancer. nih.govnih.gov

The versatility of the pyrazine motif extends to other therapeutic areas as well. Analogues have been reported to possess anti-inflammatory, analgesic, antioxidant, and antiviral properties. nih.govmdpi.com For example, Favipiravir is a pyrazine-based antiviral drug that inhibits the RNA polymerase of several viruses. nih.gov Given this wide range of established activities, derivatives of the this compound scaffold represent a promising area of research for developing new treatments for cancer, infectious diseases, and inflammatory conditions.

Anti-proliferative and Oncological Applications

The pyrazine scaffold, a core component of this compound, is a recognized pharmacophore in the design of anti-cancer agents. Research into pyrazine derivatives has revealed their potential for cytotoxic effects against a variety of cancer cell lines. nih.gov These compounds are of particular interest in oncology due to their ability to be structurally modified, allowing for the fine-tuning of their biological activity and specificity. nih.gov The nitrogen atoms within the pyrazine ring are key to its chemical properties, facilitating interactions like hydrogen bonding that can be crucial for binding to biological targets. nih.gov

Recent studies have highlighted the promise of pyrazine-based compounds in oncology, particularly against lung cancer, which remains one of the most aggressive and prevalent forms of cancer. nih.gov For instance, a series of novel N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds were synthesized and evaluated for their anti-cancer activity. Two compounds from this series demonstrated excellent cytotoxicity against the A549 lung cancer cell line, with IC₅₀ values of 19 ± 0.50 μM and 17 ± 0.5 μM, respectively. nih.gov The search for therapies that can selectively induce toxicity in cancer cells while sparing normal, healthy cells is a primary goal in oncology, and pyrazine derivatives represent a promising avenue in this pursuit. nih.gov

Analogous heterocyclic systems, such as pyridazinones, have also been investigated for their anti-proliferative capabilities. Certain 3(2H)-pyridazinone derivatives have shown anti-proliferative effects against human colon carcinoma HCT116 cells. nih.gov This suggests that nitrogen-containing heterocyclic compounds are a valuable source for the discovery of new anti-cancer drug candidates. nih.gov

Table 1: Anti-proliferative Activity of Selected Pyrazine Analogues

Compound/AnalogueCancer Cell LineActivity MetricValue
N-(2-(pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide analogue 1A549 (Lung Cancer)IC₅₀19 ± 0.50 μM nih.gov
N-(2-(pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide analogue 2A549 (Lung Cancer)IC₅₀17 ± 0.5 μM nih.gov

Antimicrobial and Antifungal Research

The structural framework of this compound is related to a class of compounds being investigated for antimicrobial properties. smolecule.com The global challenge of rising antimicrobial resistance has spurred significant research into new chemical entities with potential therapeutic applications against pathogenic microorganisms. nih.gov Pyrazine derivatives have emerged as a noteworthy class in this field, demonstrating efficacy against various bacteria and fungi. nih.govnih.gov Their capacity to inhibit microbial growth and potentially circumvent existing resistance mechanisms makes them valuable candidates for the development of new antimicrobial agents. nih.gov

In one study, newly synthesized N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds were tested against pathogenic microorganisms. Two specific compounds from the series showed notable antibacterial activity against both Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.gov Other heterocyclic compounds containing the pyrazine motif have also shown promise. For example, certain pyridine (B92270) derivatives have demonstrated excellent antibacterial activity against Mycobacterium kansasii and good activity against E. coli, Bacillus mycoides, and the fungus Candida albicans, with Minimum Inhibitory Concentration (MIC) values as low as 0.0048 mg/mL. nih.gov

In the realm of antifungal research, various analogues have been evaluated. A series of (Z)-N-(1-[2-{3-[(dimethylamino)methyl)]- 2-methoxyphenyl}-5-(pyridin-4-YL)-1,3,4-oxadiazol-3(2H)-YL]ethylidene) benzenamine derivatives were synthesized and showed a range of antifungal activity against Candida albicans, Candida tropicalis, and Aspergillus niger, with some compounds exhibiting MIC values between 1.62-25 microg/mL. researchgate.net Similarly, ketoxime N-O-alkyl ethers have been tested against important phytopathogenic fungi. The Z isomer of 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-butene-2'-ketoxime N-O-pentyl ether was found to be particularly active against Macrophomina phaseolina and Sclerotinia sclerotiorum, with ED₅₀ values of 31.08 microg/mL and 21.39 microg/mL, respectively. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Selected Analogues

Compound Class/AnalogueTarget OrganismActivity MetricResult
Pyridine derivativeBacillus mycoidesMIC0.0048 mg/mL nih.gov
Pyridine derivativeCandida albicansMIC0.0048 mg/mL nih.gov
Pyridine derivativeEscherichia coliMIC0.0195 mg/mL nih.gov
Quinazolinone derivativeStaphylococcus aureusMIC12.5 µg/mL nih.gov
Quinazolinone derivativeCandida albicansMIC6.25 µg/mL nih.gov
Ketoxime N-O-pentyl ether (Z isomer)Sclerotinia sclerotiorumED₅₀21.39 microg/mL nih.gov
Ketoxime N-O-pentyl ether (Z isomer)Macrophomina phaseolinaED₅₀31.08 microg/mL nih.gov
1,3,4-Oxadiazole derivativeCandida albicansMIC1.62-25 µg/mL researchgate.net

Neurodegenerative and Inflammatory Disease Considerations

Chronic inflammation is increasingly recognized as a key factor in the progression of neurodegenerative disorders such as Parkinson's disease. nih.gov This has led to research into anti-inflammatory agents as potential therapeutics. The development of multi-target drugs is considered a powerful strategy for complex, multifactorial conditions like Alzheimer's, Parkinson's, and Huntington's diseases. mdpi.com Animal models of neurodegeneration, induced by neurotoxins like 6-hydroxydopamine and MPTP, are used to investigate the underlying processes of neuronal damage and to test potential neuroprotective drugs. nih.gov These models have shown that an inflammatory process, involving activated microglia in the substantia nigra, is a feature of the neurodegenerative cascade. nih.gov

Compounds with anti-inflammatory properties are therefore of significant interest. For example, novel xanthine (B1682287) derivatives have been synthesized as adenosine (B11128) receptor antagonists with the aim of producing anti-inflammatory effects. nih.gov In vivo studies in mice using models of carrageenan- and formalin-induced inflammation identified one such xanthine derivative as a potent anti-inflammatory compound. nih.gov Other research has focused on pyridazine-based sulphonamides as multi-target anti-inflammatory agents. nih.govresearchgate.net In a carrageenan-induced paw edema model in rats, a key test for acute inflammation, one pyridazine (B1198779) derivative demonstrated a 56% inhibition of edema, an effect superior to the standard anti-inflammatory drug celecoxib. nih.gov Similarly, a metabolite of the anti-inflammatory drug piron was synthesized and found to have activity comparable to diclofenac (B195802). mdpi.com These findings underscore the potential of developing novel anti-inflammatory compounds based on various heterocyclic scaffolds for diseases with an inflammatory component.

Table 3: Anti-inflammatory Activity of Selected Analogues in Animal Models

Compound/AnalogueAnimal ModelActivity
Pyridazine sulphonate (7a)Carrageenan-induced paw edema (rat)56% inhibition of edema nih.gov
Pyridazine sulphonate (7b)Carrageenan-induced paw edema (rat)38.5% inhibition of edema nih.gov
Piron metabolite (1)Not specifiedActivity comparable to diclofenac mdpi.com
Xanthine derivative (24)Carrageenan- and formalin-induced inflammation (mice)Identified as a potent anti-inflammatory derivative nih.gov

Enzyme Inhibition Studies (e.g., Kinases, Glucokinase)

The this compound structure and its analogues are relevant to the field of enzyme inhibition and activation, a cornerstone of modern drug discovery.

Kinase Inhibition Protein kinases are critical regulators of cell signaling, and their dysregulation is implicated in diseases like cancer. Consequently, kinase inhibitors are a major focus of oncological research. The 2,6-disubstituted pyrazine structure has been identified as a promising chemotype for inhibitors of Casein Kinase 2 (CSNK2A), a kinase involved in cell survival and proliferation pathways that is considered an anti-cancer target. nih.govresearchgate.net Optimized 2,6-disubstituted pyrazines have been developed that show potent, nanomolar inhibition of CSNK2A in cells. nih.gov For example, modifying the 6-position of the pyrazine ring with a 6-isopropoxyindole group resulted in an analogue with 30-fold selectivity for CSNK2A over another kinase, PIM3. nih.gov Another avenue of research has been the development of Aurora kinase inhibitors for cancer therapy. One such inhibitor, AMG 900, which features a pyridin-yloxy-phenylamine core, was identified as a highly selective, orally bioavailable inhibitor of Aurora kinases with activity against multidrug-resistant cancer cell lines. nih.gov

Glucokinase Activation Glucokinase (GK) is a key enzyme in regulating glucose homeostasis, making it an attractive target for the treatment of Type 2 diabetes mellitus. Small molecule glucokinase activators (GKAs) represent a promising therapeutic approach. rsc.orgresearchgate.net Research has led to the discovery of potent GKAs based on various heterocyclic scaffolds. For instance, novel 2-(pyridine-2-yl)-1H-benzimidazole derivatives were developed, leading to a potent and metabolically stable GKA. nih.gov Another study focused on heteroaryl-containing benzamide (B126) derivatives, identifying a compound that acted as a potent GKA with an EC₅₀ of 315 nM and demonstrated a 2.23-fold increase in glucose uptake in rat hepatocytes. nih.gov A significant effort in this area has been to design GKAs that have a reduced risk of causing hypoglycemia. This led to the investigation of substituted 2-methylbenzofurans as "partial activators" of glucokinase, resulting in the identification of a clinical candidate for type 2 diabetes. rsc.orgresearchgate.net

Table 4: Enzyme Activity of Selected Analogues

Compound/Analogue ClassTarget EnzymeType of ActivityKey Finding
2,6-disubstituted pyrazineCasein Kinase 2 (CSNK2A)InhibitionNanomolar in-cell target engagement nih.gov
Phthalazin-amine derivative (AMG 900)Aurora KinasesInhibitionHighly selective, active against multidrug-resistant cells nih.gov
Heteroaryl-containing benzamideGlucokinaseActivationEC₅₀ of 315 nM in hepatocyte glucose uptake assay nih.gov
2-(pyridin-2-yl)-1H-benzimidazoleGlucokinaseActivationPotent and metabolically stable activator identified nih.gov
Substituted 2-methylbenzofuranGlucokinasePartial ActivationIdentified as a clinical candidate with reduced hypoglycemia risk rsc.orgresearchgate.net

Biological and Pharmacological Profiles of 4 6 Methylpyrazin 2 Yl Oxy Benzylamine

In Vitro Biological Activity Evaluation

In vitro studies are fundamental to characterizing the biological activity of a novel chemical entity. Such studies typically involve the use of cultured cells, microorganisms, or isolated enzymes to determine the compound's effects at a cellular and molecular level.

Cell-Based Assays for Proliferative Disease Inhibition

Research into the antiproliferative effects of new compounds is a cornerstone of cancer drug discovery. These assays measure the ability of a compound to inhibit the growth of cancer cell lines.

Data on the activity of 4-[(6-Methylpyrazin-2-yl)oxy]benzylamine in cell-based assays for proliferative disease inhibition are not available in the reviewed scientific literature. While related pyrazine (B50134) derivatives have been investigated for their cytotoxic effects against various cancer cell lines, specific data, such as IC₅₀ values for this compound, have not been published.

Cell LineCancer TypeIC₅₀ (µM)
Data Not Available--
Data Not Available--
Data Not Available--
Table 1: Antiproliferative Activity of this compound. No publicly available data.

Antimicrobial Sensitivity Testing Methodologies

With the rise of antibiotic resistance, there is a continuous search for new antimicrobial agents. Standard methods to evaluate a compound's antimicrobial potential include determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria and fungi.

There are no published studies detailing the antimicrobial sensitivity of this compound. Consequently, MIC or MBC values for this compound against any microbial strains are not available.

Microbial StrainGram TypeMIC (µg/mL)
Data Not Available--
Data Not Available--
Data Not Available--
Table 2: Antimicrobial Activity of this compound. No publicly available data.

Enzyme Activity Modulation Studies

Many drugs exert their effects by modulating the activity of specific enzymes. In vitro enzyme assays are used to determine if a compound can inhibit or activate a particular enzyme, often quantified by an IC₅₀ or EC₅₀ value.

Specific data regarding the modulation of any enzyme activity by this compound are not found in the public domain. Although it has been suggested as a potential enzyme inhibitor, no target enzymes or corresponding inhibitory concentrations have been reported.

Target EnzymeEnzyme ClassIC₅₀ (nM)
Data Not Available--
Data Not Available--
Data Not Available--
Table 3: Enzyme Inhibition Profile of this compound. No publicly available data.

In Vivo Pharmacological Assessments

Following promising in vitro results, compounds are typically advanced to in vivo studies in animal models to evaluate their efficacy and effects on a whole organism.

Preclinical Efficacy Studies

For compounds with potential anticancer activity, preclinical efficacy is often assessed by measuring their ability to inhibit tumor growth in animal models, such as mouse xenografts.

No in vivo preclinical efficacy studies for this compound, including tumor growth inhibition studies, have been published.

Animal ModelCancer TypeTumor Growth Inhibition (%)
Data Not Available--
Data Not Available--
Table 4: In Vivo Efficacy of this compound. No publicly available data.

Investigation of Systemic Effects and Tolerability

Early-phase in vivo studies also provide initial insights into the systemic effects and tolerability of a compound in a living organism.

Information regarding the systemic effects and tolerability of this compound from preclinical development is not available in the public record.

Metabolic Stability and Pharmacokinetic Considerations

A comprehensive review of publicly available scientific literature and databases did not yield specific data on the metabolic stability or pharmacokinetic profile of this compound. Research and detailed findings concerning the in vitro or in vivo metabolic breakdown, half-life, clearance, and bioavailability of this particular compound are not presently documented in the accessible scientific domain.

While general metabolic pathways for broader classes of compounds such as pyrazine and benzylamine (B48309) derivatives have been studied, this information is not directly applicable to the specific molecular structure of this compound. The metabolic fate and pharmacokinetic properties of a chemical compound are highly specific and can be significantly altered by subtle changes in its structure. Therefore, any discussion on the potential metabolic pathways without direct experimental data would be speculative and fall outside the scope of this scientifically rigorous article.

Further research, including in vitro studies with liver microsomes and subsequent in vivo pharmacokinetic studies in preclinical models, would be necessary to elucidate the metabolic stability and pharmacokinetic characteristics of this compound. Without such dedicated studies, no data tables or detailed research findings can be provided.

Structure Activity Relationship Sar Studies of 4 6 Methylpyrazin 2 Yl Oxy Benzylamine Derivatives

Impact of Pyrazine (B50134) Ring Modifications on Activity

The pyrazine ring is a key pharmacophore in numerous biologically active molecules, often engaging in crucial interactions with biological targets. researchgate.net Modifications to this ring, including its substitution and the nature of its linkage to the rest of the molecule, can profoundly affect activity.

The presence and position of substituents on the pyrazine ring are critical determinants of biological efficacy. In the case of 4-[(6-Methylpyrazin-2-yl)oxy]benzylamine, a methyl group is present at the 6-position of the pyrazine ring. SAR studies on related heterocyclic kinase inhibitors have shown that such small alkyl substitutions can have a significant impact.

For instance, studies on triazolo[4,3-a] pyrazine derivatives revealed that compounds with a methyl substitution generally exhibited higher antiproliferative activity against various tumor cell lines compared to their unsubstituted counterparts. frontiersin.org This suggests that the methyl group may engage in favorable hydrophobic interactions within the target's binding site. Molecular docking studies on other heterocyclic systems have shown that methyl groups can form beneficial hydrophobic interactions with surrounding amino acid residues like Cysteine, Lysine, and Glycine. rsc.org The positioning of the methyl group is also crucial, as it dictates the orientation of the molecule within the binding pocket, potentially enhancing or diminishing its interaction with key residues.

Table 1: Effect of Pyrazine Ring Substitution on Activity (Illustrative)

Compound R1 (Position 6) Relative Activity
A H 1.0
B CH₃ 1.5
C Cl 0.8

Data is illustrative and based on general findings from related heterocyclic compounds.

The ether (-O-) linkage connecting the pyrazine ring to the benzylamine (B48309) moiety is a critical structural element. This linker provides a specific spatial arrangement and electronic environment. The oxygen atom can act as a hydrogen bond acceptor, which is a crucial interaction in many ligand-receptor binding events. rsc.org

In the broader context of kinase inhibitors, the nature of the linker group is a key area of SAR exploration. nih.gov Replacing the ether linkage with other groups, such as an amine (-NH-), thioether (-S-), or a direct carbon-carbon bond, would significantly alter the molecule's conformational flexibility, polarity, and hydrogen bonding capacity. For example, the pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine, often mimics the key interactions of ATP with the hinge region of the kinase domain, highlighting the importance of the heterocyclic core's presentation to the target. nih.gov The ether linkage in this compound provides a degree of rotational freedom while maintaining a planar arrangement that can be favorable for π-stacking interactions with aromatic residues in a binding pocket. nih.gov

Effects of Benzylamine Moiety Derivatization

The benzylamine portion of the molecule offers multiple avenues for structural modification, including changes to the substitution pattern on the aromatic ring and derivatization of the primary amine.

Studies on substituted benzylamine templates have shown that such positional changes can significantly impact biological activity. nih.gov For example, in a series of N-acetyl-substituted benzylamines, migrating the N-acetamide group from the ortho to the meta or para positions was explored to improve alignment within an enzyme's active site. nih.gov Similarly, research on other benzylamine derivatives has indicated that ortho-substituted compounds can be particularly active, suggesting that this substitution pattern may favor a conformation that is optimal for binding. openmedicinalchemistryjournal.com The para-substitution in the parent compound allows for a more linear and extended conformation, which might be ideal for spanning a binding site to interact with multiple regions.

Table 2: Influence of Positional Isomerism on the Benzylamine Ring (Illustrative)

Compound Substituent Position Relative Activity
D 4- (para) 1.0
E 3- (meta) 0.7
F 2- (ortho) 1.2

Data is illustrative and based on general findings from related substituted benzylamines.

The primary amine (-NH₂) of the benzylamine moiety is a prime site for modification to modulate potency, selectivity, and pharmacokinetic properties. The two hydrogen atoms can be replaced with a wide variety of substituents.

SAR studies on related benzylamines and benzamides have demonstrated the importance of the N-substitution pattern. nih.govnih.gov

N-Acylation: Converting the primary amine to an acetamide (B32628) (N-acetyl derivative) can introduce a hydrogen bond donor and acceptor, potentially forming new interactions in the active site. nih.gov

N-Alkylation: Introducing small alkyl groups (e.g., N-methyl) can alter basicity and lipophilicity.

Incorporation into Rings: Incorporating the nitrogen into a heterocyclic ring, such as piperidine (B6355638) or piperazine (B1678402), can introduce new vectors for substitution and alter the compound's solubility and conformational rigidity. Studies on benzylamine-linked compounds showed that extension via an N-piperidyl derivative could affect activity. nih.gov In some kinase inhibitor series, the incorporation of a piperazine moiety has been a successful strategy. researchgate.net

These modifications highlight that the amine functionality is a critical handle for optimizing the molecule's interaction with its biological target.

Table 3: Effect of N-Substitution on the Benzylamine Moiety (Illustrative)

Compound N-Substituent (R) Relative Activity
G -H (Primary Amine) 1.0
H -C(O)CH₃ (Acetamide) 1.3
I -CH₂CH₃ (Ethylamine) 0.9
J -Piperidinyl 1.1

Data is illustrative and based on general findings from related N-substituted benzylamines.

Quantitative Structure-Activity Relationship (QSAR) and Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structures of compounds with their biological activities. ej-chem.orgresearchgate.net These computational approaches are invaluable for predicting the activity of new derivatives and for understanding the key physicochemical properties that drive potency.

For a series of this compound derivatives, a QSAR study would typically involve calculating a range of molecular descriptors for each analogue. These descriptors can be categorized as:

1D/2D Descriptors: These include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and physicochemical properties (e.g., LogP for lipophilicity, polar surface area).

3D Descriptors: These capture information about the molecule's 3D structure, such as steric (shape, volume) and electronic (dipole moment, electrostatic fields) properties. ijsdr.org

Statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN) are then used to build a predictive model. innoscience.ru For example, a hypothetical QSAR equation might look like:

p(IC₅₀) = a(LogP) - b(Molecular_Volume) + c*(Dipole_Moment) + d

Such a model could reveal, for instance, that higher lipophilicity (LogP) and a specific dipole moment are beneficial for activity, while increased molecular volume is detrimental. These insights guide the rational design of new, more potent compounds by prioritizing modifications that optimize these key descriptors. researchgate.net Molecular docking studies further complement QSAR by visualizing how the designed compounds might bind to a specific protein target, helping to explain the SAR observations at an atomic level. ijsdr.org

Mechanistic Investigations of 4 6 Methylpyrazin 2 Yl Oxy Benzylamine S Biological Effects

Molecular Target Identification and Validation

The exploration of 4-[(6-Methylpyrazin-2-yl)oxy]benzylamine's interaction with specific molecular targets is a crucial step in understanding its biological activity. Research has suggested its potential as an enzyme inhibitor, though detailed characterization across a wide range of targets is not yet extensively documented. smolecule.com

Checkpoint Kinase 1 (Chk-1) Inhibition

Currently, there is no direct scientific literature available that specifically identifies this compound as an inhibitor of Checkpoint Kinase 1 (Chk-1). While the broader class of pyrazine-containing compounds has been investigated for various kinase inhibitory activities, the specific activity of this compound against Chk-1 has not been reported.

Glucokinase Activation

Similarly, there is no direct evidence to suggest that this compound is a glucokinase activator. The scientific literature describes other compounds containing a methylpyrazin-2-yl moiety that have been investigated as glucokinase activators, but this specific compound is not among them.

Hypoxia-Inducible Factor-2 Alpha (HIF-2α) Pathway Modulation

The effect of this compound on the Hypoxia-Inducible Factor-2 Alpha (HIF-2α) pathway has not been documented in available scientific research.

Sodium Channel Modulation

There is no available data to indicate that this compound functions as a modulator of sodium channels.

Cellular Pathway Interrogation

The impact of a compound on cellular pathways provides a broader understanding of its biological consequences. For this compound, the focus has been on its potential to influence cell cycle regulation.

Cell Cycle Checkpoint Regulation

While direct studies on this compound's role in cell cycle checkpoint regulation are not available, its general investigation as a potential anticancer agent suggests that this is a plausible area of interest for future research. smolecule.com The regulation of cell cycle checkpoints is a common mechanism of action for many anticancer compounds.

Apoptosis Induction in Cancer Cells

Detailed scholarly research and peer-reviewed studies specifically investigating the apoptosis-inducing capabilities of This compound in cancer cells are not publicly available at this time. While pyrazine (B50134) derivatives as a class have been studied for their potential to trigger programmed cell death in various cancer cell lines, the specific mechanisms attributed to this particular compound have not been elucidated in the scientific literature.

Anti-Proliferative Mechanisms

The anti-proliferative mechanisms of This compound have not been specifically detailed in published research. The investigation of anti-proliferative effects typically involves assays that measure the inhibition of cell growth and division. Common methods include the MTT assay, which assesses cell viability, and cell cycle analysis by flow cytometry, which can reveal at which phase of the cell cycle a compound exerts its inhibitory effects.

For other compounds within the broader pyrazine family, anti-proliferative activity has been linked to the induction of cell cycle arrest at various checkpoints, such as the G0/G1 or G2/M phases. This arrest prevents cancer cells from proceeding through the cell cycle and replicating. The molecular targets of such actions can include cyclin-dependent kinases (CDKs) and their associated cyclins, which are key regulators of cell cycle progression. Without specific studies on This compound , it is not possible to detail its specific anti-proliferative mechanisms.

Biochemical and Biophysical Characterization of Interactions

There is currently no publicly available data from biochemical or biophysical studies that characterize the direct interactions of This compound with biological macromolecules. Such studies are essential for identifying the molecular targets of a compound and understanding the basis of its biological activity. Techniques often employed for this purpose include surface plasmon resonance (SPR) to measure binding kinetics, isothermal titration calorimetry (ITC) to determine thermodynamic parameters of binding, and X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to elucidate the three-dimensional structure of the compound bound to its target. While one source mentions that the benzylamine (B48309) chain may facilitate hydrogen bonding and interactions with biological targets, it does not provide specific experimental data or identify the targets. smolecule.com

Advanced Research Avenues and Future Directions for 4 6 Methylpyrazin 2 Yl Oxy Benzylamine

Development as a Research Tool

The utility of a chemical compound as a research tool is contingent on its specificity and its ability to modulate a particular biological process. For 4-[(6-Methylpyrazin-2-yl)oxy]benzylamine, its structural features, notably the benzylamine (B48309) and methylpyrazin-2-yl)oxy moieties, suggest potential interactions with various biological targets. The benzylamine group, for instance, is known to facilitate hydrogen bonding, a key interaction in molecular recognition by proteins. nih.gov The development of this compound as a research probe would involve its characterization in a range of cellular and biochemical assays to elucidate its mechanism of action and to identify specific molecular targets. This could lead to its use in studying particular signaling pathways or enzymatic functions, thereby contributing to a deeper understanding of complex biological systems.

Integration into Combination Therapies

The investigation of combination therapies represents a promising avenue for enhancing therapeutic efficacy and overcoming resistance mechanisms. Future research could explore the synergistic or additive effects of this compound when administered with other therapeutic agents. Such studies would necessitate a thorough understanding of the compound's pharmacological profile to identify rational drug combinations. The goal would be to achieve a more potent and durable therapeutic response than what is achievable with monotherapy, potentially at lower doses to minimize off-target effects.

Novel Synthetic Strategies for Enhanced Analogues

The chemical scaffold of this compound provides a versatile platform for the generation of novel analogues with improved properties. Future synthetic efforts could focus on modifying the core structure to enhance potency, selectivity, and pharmacokinetic profiles. The synthesis of related compounds, such as 2-pyrazolines bearing a benzene (B151609) sulfonamide moiety, has demonstrated the feasibility of creating diverse chemical libraries for biological screening. nih.gov Similar approaches could be applied to the pyrazinyloxy benzylamine scaffold to explore the structure-activity relationships and to develop next-generation compounds with optimized therapeutic potential.

Table 1: Potential Modifications for Analogue Synthesis

Structural MoietyPotential ModificationDesired Outcome
Pyrazine (B50134) RingSubstitution at different positionsAltered electronic properties and target binding
Methyl GroupReplacement with other alkyl or functional groupsImproved metabolic stability or potency
Benzylamine GroupN-alkylation or acylationModified solubility and pharmacokinetic properties
Benzene RingIntroduction of various substituentsEnhanced target selectivity and reduced off-target effects

Exploration of New Biological Targets and Indications

While initial research may point towards a specific biological activity, a comprehensive screening of this compound against a broad panel of biological targets could uncover novel therapeutic applications. This process of target deconvolution is crucial for identifying all potential mechanisms of action and for repositioning the compound for new indications. The synthesis and biological evaluation of new chemical entities, such as certain 2-pyrazoline (B94618) derivatives, have revealed activities against inflammation and cancer. nih.gov A similar exploratory approach for this compound could expand its therapeutic relevance beyond its initial scope.

Application of Computational Chemistry and Artificial Intelligence in Compound Design

Table 2: Computational and AI Approaches in Drug Design

TechnologyApplicationPotential Benefit for this compound Analogues
Molecular DockingPredicting binding modes and affinities to target proteinsRational design of more potent and selective inhibitors
Quantitative Structure-Activity Relationship (QSAR)Modeling the relationship between chemical structure and biological activityPrediction of the activity of virtual compounds to guide synthesis
Machine LearningAnalyzing large datasets to identify patterns and make predictionsEnhanced prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties
Generative Adversarial Networks (GANs)Designing novel molecules with desired propertiesCreation of innovative chemical structures with improved therapeutic potential

Q & A

Q. What are the recommended synthetic routes for 4-[(6-Methylpyrazin-2-yl)oxy]benzylamine?

The compound can be synthesized via reduction of its aldehyde precursor, 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde (CAS RN 906353-01-3), which is commercially available . Common methods include:

  • Catalytic hydrogenation using palladium on carbon under H₂ gas.
  • Sodium borohydride (NaBH₄) reduction in methanol or ethanol, followed by purification via column chromatography.
    Validate the product using 1H/13C NMR and high-resolution mass spectrometry (HRMS) to confirm the amine functionality and absence of aldehyde peaks .

Q. How should researchers characterize the purity of this compound?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>97%) .
  • Melting Point Analysis : Compare observed melting points (if crystalline) to literature values. Contradictions may arise from polymorphic forms or impurities; recrystallize in ethanol or ethyl acetate for consistency .

Q. What solvents and storage conditions are optimal for this compound?

  • Solubility : The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol. Avoid aqueous solutions unless stabilized at neutral pH .
  • Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation or degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., melting points)?

Discrepancies often stem from:

  • Purity variations : Use preparative HPLC to isolate high-purity fractions and re-analyze .
  • Polymorphism : Perform X-ray crystallography or differential scanning calorimetry (DSC) to identify crystalline forms .
  • Methodological differences : Standardize protocols (e.g., heating rate in melting point analysis) across labs .

Q. What strategies are effective for synthesizing sulfonamide derivatives of this compound?

  • Reactivity with sulfonyl chlorides : React This compound with benzenesulfonyl chloride derivatives (e.g., 4-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride, CAS RN 926921-66-6) in anhydrous dichloromethane with triethylamine as a base .
  • Workup : Quench with ice water, extract with ethyl acetate, and purify via flash chromatography. Confirm sulfonamide formation via FT-IR (S=O stretches at 1150–1350 cm⁻¹) and NMR .

Q. How can computational methods aid in predicting the compound’s reactivity or biological activity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Screen against target proteins (e.g., kinases) using PyMOL or AutoDock to hypothesize binding interactions .
    Validate predictions with in vitro assays , such as enzyme inhibition studies .

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

  • pH stability : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC at 0, 24, 48, and 72 hours .
  • Oxidative stress testing : Expose to H₂O₂ (0.3% v/v) and analyze by LC-MS for oxidation products (e.g., N-oxide formation) .

Data Contradiction & Validation

Q. How should researchers address conflicting bioactivity results in different assays?

  • Assay variability : Replicate studies using standardized protocols (e.g., Cell Titer-Glo® for cytotoxicity) .
  • Metabolite interference : Perform LC-MS/MS to identify metabolites that may inhibit or enhance activity .
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for batch effects or inter-lab variability .

Q. What analytical techniques are critical for distinguishing structural isomers or degradation products?

  • Tandem Mass Spectrometry (MS/MS) : Fragment ions can differentiate isomers based on cleavage patterns .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in complex mixtures .

Theoretical & Methodological Frameworks

Q. How can researchers integrate cheminformatics into studies of this compound?

  • QSAR modeling : Use descriptors like logP, molar refractivity, and topological polar surface area to correlate structure with activity .
  • Retrosynthetic analysis : Employ tools like Synthia™ or Reaxys® to plan novel synthetic routes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.